molecular formula C9H13NO4 B014840 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone CAS No. 887352-10-5

5-Acetoxymethyl-N-acetyl-2-pyrrolidinone

Cat. No. B014840
M. Wt: 199.2 g/mol
InChI Key: KVECWXYLPNBJOG-UHFFFAOYSA-N
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Description

Pyrrolidine derivatives, including 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, are important in various chemical and pharmaceutical applications due to their unique structural features. They serve as key intermediates in the synthesis of complex molecules.

Synthesis Analysis

Synthesis of pyrrolidine derivatives often involves reactions that introduce functional groups to the pyrrolidine ring. For example, the oxidative decarboxylation-beta-iodination of amino acids has been used to synthesize 2,3-disubstituted pyrrolidines and piperidines, showcasing a method that might be relevant to synthesizing similar compounds (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex. For example, crystal structure analysis can reveal the orientation of substituents on the pyrrolidine ring, affecting its reactivity and interaction with other molecules (Pedroso et al., 2020).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, such as nitrosation, nitration, and bromination, indicating their reactive nature and potential for further functionalization (Ochi et al., 1976).

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core component similar in structure to "5-Acetoxymethyl-N-acetyl-2-pyrrolidinone", plays a significant role in medicinal chemistry. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and others, are used in drug discovery due to their versatility in exploring pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage. These features aid in designing new compounds with varied biological profiles, highlighting the scaffold’s importance in developing treatments for human diseases (Li Petri et al., 2021).

Acetylation and Small-Molecule Regulation

Acetylation, a key chemical modification process, involves transferring an acetyl group from acetyl coenzyme A (AcCoA) to a substrate, significantly impacting cellular pathways, including detoxification, virulence, and gene expression. The GNAT (GCN5-related N-acetyltransferases) superfamily, which could potentially act on substrates similar to "5-Acetoxymethyl-N-acetyl-2-pyrrolidinone", illustrates the broad applicability of acetylation in bacterial physiology, affecting small molecules, tRNAs, polyamines, and cell wall components. This highlights the role of acetylation in modulating activity or stability of compounds and its relevance in bacterial defense mechanisms (Burckhardt & Escalante‐Semerena, 2020).

Biomass Conversion to Value-Added Chemicals

Research on converting plant biomass into furan derivatives, like 5-Hydroxymethylfurfural (HMF), showcases the potential for "5-Acetoxymethyl-N-acetyl-2-pyrrolidinone" and similar compounds in sustainable chemistry. These processes focus on using hexose carbohydrates and lignocellulose to produce platform chemicals, which could be further utilized to create polymers, fuels, and functional materials. This aligns with the goal of replacing non-renewable hydrocarbon sources with more sustainable alternatives, indicating the broad applicability of pyrrolidine and acetylated derivatives in green chemistry and the chemical industry (Chernyshev et al., 2017).

Proline and Pyrroline-5-carboxylate in Plant Defense

The metabolism of proline and Pyrroline-5-carboxylate (P5C), closely related to the chemical structure of "5-Acetoxymethyl-N-acetyl-2-pyrrolidinone", is critical in plant defense against pathogens. This suggests a potential area of application for similar compounds in enhancing plant resistance to disease through metabolic pathways. The manipulation of these metabolic processes could lead to the development of agricultural strategies or products aimed at improving crop resilience (Qamar et al., 2015).

properties

IUPAC Name

(1-acetyl-5-oxopyrrolidin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-6(11)10-8(3-4-9(10)13)5-14-7(2)12/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVECWXYLPNBJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CCC1=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399049
Record name 5-ACETOXYMETHYL-N-ACETYL-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetoxymethyl-N-acetyl-2-pyrrolidinone

CAS RN

887352-10-5
Record name 5-ACETOXYMETHYL-N-ACETYL-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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